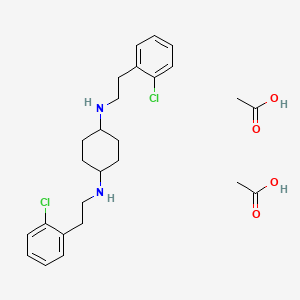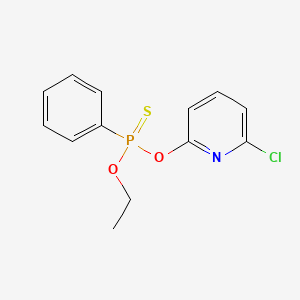
O-(6-Chloropyridin-2-yl) O-ethyl phenylthiophosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(6-Chloropyridin-2-yl) O-ethyl phenylthiophosphonate: is a chemical compound with the molecular formula C13H11ClNO2PS. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloropyridinyl group, an ethyl group, and a phenylthiophosphonate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-(6-Chloropyridin-2-yl) O-ethyl phenylthiophosphonate typically involves the reaction of 6-chloropyridin-2-ol with diethyl phosphorochloridothioate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: O-(6-Chloropyridin-2-yl) O-ethyl phenylthiophosphonate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiophosphonates with lower oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophosphonates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-(6-Chloropyridin-2-yl) O-ethyl phenylthiophosphonate is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a probe to investigate the activity of various enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to inhibit certain enzymes makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it valuable in the production of various industrial products.
Wirkmechanismus
The mechanism of action of O-(6-Chloropyridin-2-yl) O-ethyl phenylthiophosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific target and the context in which it is used.
Vergleich Mit ähnlichen Verbindungen
- O-(6-Chloropyridin-2-yl) O-ethyl phenylphosphonothioate
- O-(6-Chloropyridin-2-yl) O-ethyl phenylphosphonate
Comparison: O-(6-Chloropyridin-2-yl) O-ethyl phenylthiophosphonate is unique due to the presence of the thiophosphonate group, which imparts distinct chemical and biological properties. Compared to its analogs, such as O-(6-Chloropyridin-2-yl) O-ethyl phenylphosphonothioate and O-(6-Chloropyridin-2-yl) O-ethyl phenylphosphonate, the thiophosphonate group can influence the compound’s reactivity, stability, and interaction with biological targets. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
57864-30-9 |
|---|---|
Molekularformel |
C13H13ClNO2PS |
Molekulargewicht |
313.74 g/mol |
IUPAC-Name |
(6-chloropyridin-2-yl)oxy-ethoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H13ClNO2PS/c1-2-16-18(19,11-7-4-3-5-8-11)17-13-10-6-9-12(14)15-13/h3-10H,2H2,1H3 |
InChI-Schlüssel |
ZTCNLQLNDPGADB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=NC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



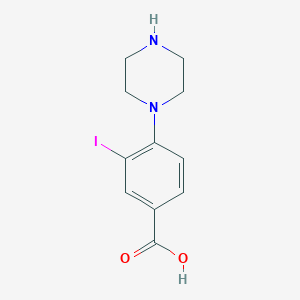


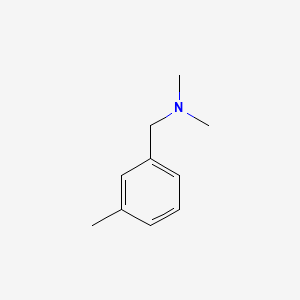
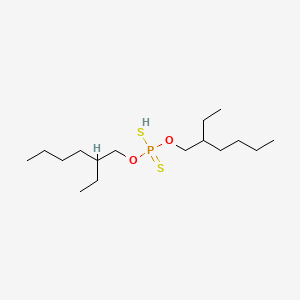
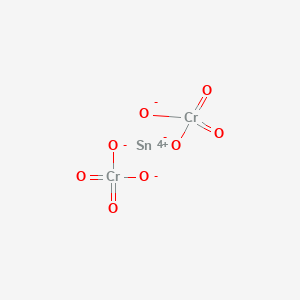
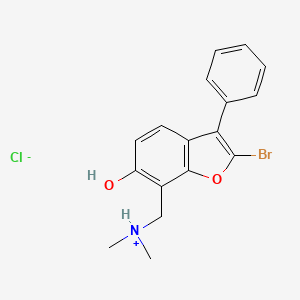
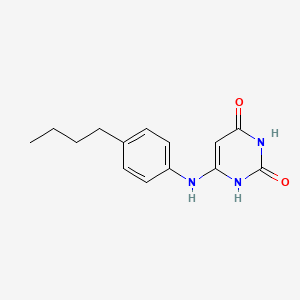

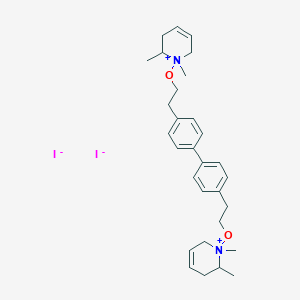
![Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate](/img/structure/B13751835.png)
![2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13751837.png)
